molecular formula C13H14N4O3S B14502069 4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid CAS No. 63631-35-6

4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid

Cat. No.: B14502069
CAS No.: 63631-35-6
M. Wt: 306.34 g/mol
InChI Key: UNHHDCLABPHGFO-UHFFFAOYSA-N
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Description

4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid is an azo compound, which is a class of compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N). Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid typically involves the diazotization of 2,6-diamino-3-methylphenylamine followed by coupling with benzene-1-sulfonic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid and sodium nitrite as reagents .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its biological activity.

    Industry: Widely used in the textile industry for dyeing fabrics

Mechanism of Action

The mechanism of action of 4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid involves its interaction with molecular targets through its azo group. The compound can undergo electrophilic aromatic substitution reactions, where the azo group acts as an electrophile, facilitating the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific dye characteristics .

Properties

CAS No.

63631-35-6

Molecular Formula

C13H14N4O3S

Molecular Weight

306.34 g/mol

IUPAC Name

4-[(2,6-diamino-3-methylphenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C13H14N4O3S/c1-8-2-7-11(14)13(12(8)15)17-16-9-3-5-10(6-4-9)21(18,19)20/h2-7H,14-15H2,1H3,(H,18,19,20)

InChI Key

UNHHDCLABPHGFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)N=NC2=CC=C(C=C2)S(=O)(=O)O)N

Origin of Product

United States

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